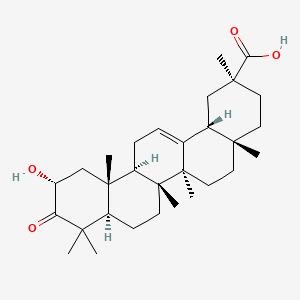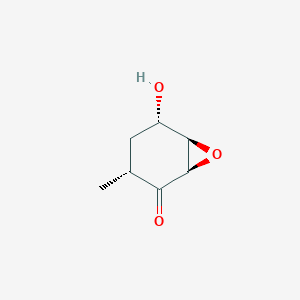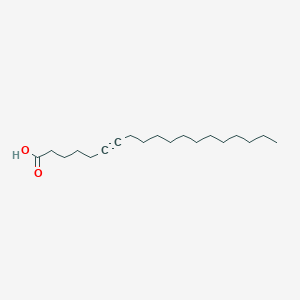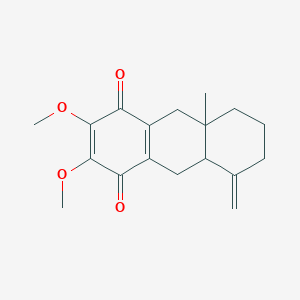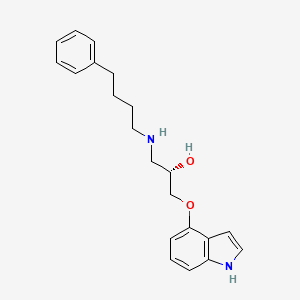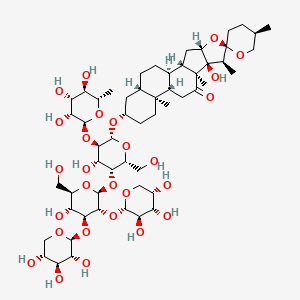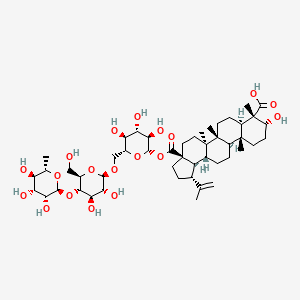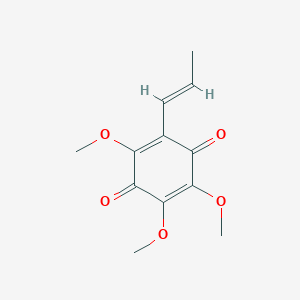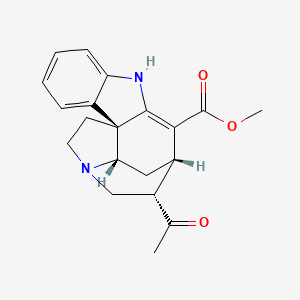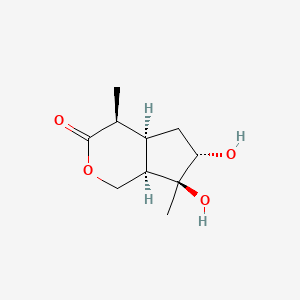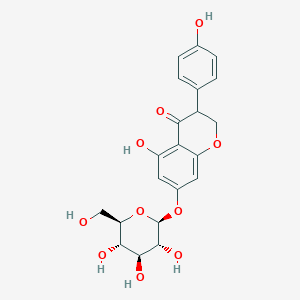![molecular formula C14H28N4O2Si3 B1244965 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine](/img/structure/B1244965.png)
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine is a silyl ether that is 2,6-dihydroxypurine carrying three trimethylsilyl substituents at positions O-2, O-6 and N-7. It is a silyl ether, a member of purines and a N-silyl compound.
Applications De Recherche Scientifique
Chromatographic Analysis
Studies have focused on the development of gas-liquid chromatographic methods for analyzing purine and pyrimidine bases, including derivatives like 7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine. These methods are essential for quantitatively analyzing these compounds at various levels, ranging from macro to micro scales (Gehrke & Lakings, 1971). Similarly, chromatographic and spectrometric studies have been conducted on trimethylsilyl derivatives of purines and pyrimidines, highlighting their usefulness in identifying and determining the structure of related compounds isolated from biological samples (Muni, Altschuler, & Neicheril, 1972).
Spectrometric Studies
Mass spectrometry studies have shown that trimethylsilylation of certain purine nucleosides results in the formation of specific oxidized compounds. This reaction, and the resulting products, are potentially useful for characterizing purine nucleosides (von Minden et al., 1972).
Nucleoside Synthesis
Research has also explored the synthesis of nucleosides, such as the one-pot preparation of 6-oxopurine ribonucleosides, using trimethylsilyl derivatives. This method has been shown to be highly effective and stable for synthesizing these nucleosides (Dudycz & Wright, 1984).
Glycosylation Studies
Glycosylation of chloropurines, using N-trimethylsilylated purine derivatives, has been studied to optimize the selectivity towards specific isomers, which is crucial for further purine transformations (Tranová & Stýskala, 2021).
Radiation-Induced DNA Damage Analysis
Trimethylsilyl derivatives have been utilized in gas chromatography-mass spectrometry for studying radiation-induced damage to DNA, facilitating the quantitative analysis of modified purine and pyrimidine bases (Fuciarelli et al., 1989).
Propriétés
Nom du produit |
7-(trimethylsilyl)-2,6-bis[(trimethylsilyl)oxy]-7H-purine |
|---|---|
Formule moléculaire |
C14H28N4O2Si3 |
Poids moléculaire |
368.65 g/mol |
Nom IUPAC |
trimethyl-(7-trimethylsilyl-2-trimethylsilyloxypurin-6-yl)oxysilane |
InChI |
InChI=1S/C14H28N4O2Si3/c1-21(2,3)18-10-15-12-11(18)13(19-22(4,5)6)17-14(16-12)20-23(7,8)9/h10H,1-9H3 |
Clé InChI |
RQUWKIAIWSIBNW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N1C=NC2=C1C(=NC(=N2)O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



